(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol is an organic compound characterized by its amino alcohol structure, featuring a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It falls under the category of amino alcohols, which are known for their roles in various biochemical processes and as intermediates in organic synthesis.
The compound can be synthesized through various chemical reactions, as detailed in scientific literature. Its synthesis and characterization are often explored in the context of developing new therapeutic agents or studying its properties.
(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol is classified as:
The synthesis of (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol typically involves multi-step processes that may include:
A general synthetic route may involve:
The molecular structure of (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol features:
(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol participates in several chemical reactions:
The reactivity of the compound is influenced by the presence of both the amine and hydroxyl functional groups, allowing for diverse synthetic applications.
The mechanism of action for (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol in biological systems may involve:
Studies have shown that similar compounds exhibit activity against various biological targets, suggesting potential therapeutic applications.
Key physical properties include:
Chemical properties encompass:
(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol has several scientific applications:
The ongoing research into this compound's properties and its derivatives continues to reveal new potential applications in medicinal chemistry and beyond.
Transition metal-catalyzed C–H functionalization enables direct alkylation of pyridine cores, bypassing pre-functionalization steps. Auto-transfer hydrogenative (ATH) alkylation, a key strategy for synthesizing (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol
derivatives, employs alcohols as alkylating agents via tandem dehydrogenation-condensation-hydrogenation. Iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphine ligands) catalyze α-alkylation of methylpyridines with primary alcohols at C(sp³)–H sites, achieving yields up to 98% under mild conditions (110°C). The mechanism involves:
Table 1: Metal Catalysts for Pyridinyl Alkylation
Catalyst | Conditions | Yield Range | TOF (h⁻¹) |
---|---|---|---|
[Ir(cod)Cl]₂/L1 | Diglyme, 110°C | 74–98% | 25 |
Pt/Al₂O₃ | Solvent-free, 130°C | 42–75% | 18 |
Mn(I)/Pincer | Toluene, 120°C | 65–89% | 15 |
Enantioselective synthesis of (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol
leverages chiral auxiliaries and catalysts. Chiral pool strategies utilize L-amino acids (e.g., L-alanine) as enantiopure building blocks, but require protection/deprotection steps, limiting atom economy. Asymmetric catalysis offers superior efficiency:
Table 2: Stereoselective Methods for (1S)-Isomer Synthesis
Method | Chiral Source | Key Conditions | ee (%) | Yield |
---|---|---|---|---|
Ru-BINAP hydrogenation | Catalyst | H₂ (50 psi), EtOH | 98 | 92% |
Ir(III)-salen reductive amination | Catalyst | NaBH₃CN, MeOH | 95 | 90% |
Lipase kinetic resolution | CAL-B enzyme | Vinyl acetate, MW, 60°C | 99 | 45%* |
*Theoretical max yield for resolution: 50%
Microwave irradiation accelerates key steps in amino alcohol synthesis:
Continuous flow systems enable scalable production:
Table 3: Optimization of Synthesis Techniques
Parameter | Conventional | Microwave | Continuous Flow |
---|---|---|---|
Reaction Time | 12–24 hours | 5–20 minutes | <5 minutes |
Isolated Yield | 60–75% | 85–97% | 90–98% |
Energy Consumption | High | Medium | Low |
Scalability | Lab-scale | Limited | Industrial |
Late-stage modifications of (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol
enhance bioactivity profiles:
Table 4: Key Derivatives Synthesized via Post-Functionalization
Derivative Structure | Synthetic Method | Application Relevance |
---|---|---|
(1S)-2-(N-(4-Cl-benzyl)amino-1-(pyridin-4-yl)ethanol | Reductive amination | Antimicrobial scaffolds |
(1S)-2-amino-1-(3-(4-F-Ph)-pyridin-4-yl)ethanol | Pd-catalyzed C–H arylation | Kinase inhibition |
(1S)-2-amino-1-(2-difluoromethylpyridin-4-yl)ethanol | Photocatalytic difluoromethylation | CNS drug candidates |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0